molecular formula C9H9FO4 B2659228 Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate CAS No. 1782467-95-1

Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate

Cat. No.: B2659228
CAS No.: 1782467-95-1
M. Wt: 200.165
InChI Key: BCBAIGKHCYOLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C9H9FO4 It is a derivative of benzoic acid, featuring a fluorine atom, a hydroxyl group, and a methoxy group on the benzene ring

Scientific Research Applications

Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Safety and Hazards

“Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate” can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-3-hydroxy-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-fluoro-3-methoxy-5-methoxybenzaldehyde.

    Reduction: 4-fluoro-3-hydroxy-5-methoxybenzyl alcohol.

    Substitution: 4-methoxy-3-hydroxy-5-methoxybenzoate derivatives.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups on the benzene ring can form hydrogen bonds with biological macromolecules, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-3-methoxybenzoate
  • Methyl 3-hydroxy-4-methoxybenzoate
  • Methyl 4-hydroxy-3-methoxybenzoate

Uniqueness

Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity compared to its analogs.

Properties

IUPAC Name

methyl 4-fluoro-3-hydroxy-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-7-4-5(9(12)14-2)3-6(11)8(7)10/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBAIGKHCYOLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.